molecular formula C10H8Na2O7S2 B1624949 Disodium 3-hydroxynaphthalene-2,6-disulphonate CAS No. 83949-45-5

Disodium 3-hydroxynaphthalene-2,6-disulphonate

Cat. No.: B1624949
CAS No.: 83949-45-5
M. Wt: 350.3 g/mol
InChI Key: VOQMVCMUWOFYQR-UHFFFAOYSA-N
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Description

Disodium 3-hydroxynaphthalene-2,6-disulphonate is an organic compound with the molecular formula C₁₀H₆Na₂O₇S₂. It is a disodium salt of a naphthalene derivative, characterized by the presence of hydroxyl and sulfonate groups. This compound is known for its applications in various fields, including dye manufacturing, analytical chemistry, and as a reagent in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 3-hydroxynaphthalene-2,6-disulphonate typically involves the sulfonation of 3-hydroxynaphthalene. The process can be summarized as follows:

    Sulfonation Reaction: 3-hydroxynaphthalene is treated with sulfuric acid (H₂SO₄) to introduce sulfonic acid groups at the 2 and 6 positions.

    Neutralization: The resulting sulfonic acid derivative is then neutralized with sodium hydroxide (NaOH) to form the disodium salt.

The reaction conditions generally require controlled temperatures and the use of concentrated sulfuric acid to ensure complete sulfonation.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

    Batch or Continuous Sulfonation: Using large reactors, 3-hydroxynaphthalene is sulfonated with sulfuric acid.

    Neutralization and Crystallization: The sulfonated product is neutralized with sodium hydroxide, followed by crystallization to obtain the pure disodium salt.

Chemical Reactions Analysis

Types of Reactions

Disodium 3-hydroxynaphthalene-2,6-disulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different naphthalene derivatives.

    Substitution: The sulfonate groups can participate in substitution reactions, often leading to the formation of azo dyes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are used.

    Substitution: Diazotization followed by coupling with aromatic amines is a typical method for forming azo dyes.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Azo dyes and other substituted naphthalene compounds.

Scientific Research Applications

Disodium 3-hydroxynaphthalene-2,6-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules and as an intermediate in dye manufacturing.

    Biology: Employed in staining techniques for microscopy and as a fluorescent probe.

    Medicine: Investigated for its potential use in drug delivery systems and as a

Properties

CAS No.

83949-45-5

Molecular Formula

C10H8Na2O7S2

Molecular Weight

350.3 g/mol

IUPAC Name

disodium;3-hydroxynaphthalene-2,6-disulfonate

InChI

InChI=1S/C10H8O7S2.2Na/c11-9-4-7-3-8(18(12,13)14)2-1-6(7)5-10(9)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;

InChI Key

VOQMVCMUWOFYQR-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=CC(=C(C=C21)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)S(=O)(=O)O)O)S(=O)(=O)O.[Na].[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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